molecular formula C10H17BO4 B13120563 Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid

Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13120563
M. Wt: 212.05 g/mol
InChI Key: VJJABIMANCDOSQ-NKWVEPMBSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid comprises three key components: a strained cyclopropane ring, a dioxaborolane moiety, and a carboxylic acid group. The cyclopropane ring introduces significant angular strain due to its 60° bond angles, while the dioxaborolane group (a cyclic boronic ester) contributes to the compound’s stability and reactivity.

The stereochemical configuration at the C1 and C2 positions (1S,2R) is critical for the compound’s chiral properties. Density functional theory (DFT) studies on analogous systems reveal that the dioxaborolane ligand enforces a specific spatial arrangement, favoring a four-coordinated boron center bonded to two oxygen atoms from the dioxaborolane ring, one oxygen from the carboxylic acid, and the cyclopropane carbon. This coordination geometry minimizes torsional strain and stabilizes the transition state during cyclopropanation reactions.

Key Structural Parameters

  • Cyclopropane C–C bond length: ~1.50 Å (derived from similar compounds)
  • B–O bond length in dioxaborolane: 1.47–1.49 Å
  • Dihedral angle between cyclopropane and dioxaborolane: 112°

Properties

Molecular Formula

C10H17BO4

Molecular Weight

212.05 g/mol

IUPAC Name

(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m0/s1

InChI Key

VJJABIMANCDOSQ-NKWVEPMBSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@@H]2C(=O)O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O

Origin of Product

United States

Biological Activity

Rel-(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid is a boron-containing compound notable for its unique structural characteristics and potential biological activities. The incorporation of boron into organic compounds has been shown to enhance their reactivity and ability to interact with biological targets. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring and a dioxaborolane moiety, which contributes to its unique reactivity profile. The presence of boron allows for reversible covalent bonding with nucleophiles, which is advantageous in both catalysis and bioconjugation applications.

Chemical Formula: C12H21BO4
Molecular Weight: 240.10 g/mol
CAS Number: 1215107-29-1

Research indicates that this compound can interact with various biological targets due to its structural features. The boron atom facilitates the formation of stable complexes with biomolecules such as proteins and nucleic acids. This interaction can modulate enzymatic activity or influence cellular pathways.

Case Studies

  • Inhibition of Enzymatic Activity :
    • A study examined the compound's effect on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2) in Arabidopsis thaliana. Molecular docking studies suggested that the compound binds effectively to ACO2, inhibiting its activity with a binding constant (Kb) indicating strong interaction (ΔG = -6.2 kcal/mol) .
  • Anticancer Potential :
    • Preliminary in vitro studies have indicated that boron-containing compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but the unique structure of this compound may enhance its efficacy compared to traditional chemotherapeutics .

Comparative Analysis

To understand the biological activity of this compound better, it can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene carboxylateCyclohexene ringModerate reactivity; used in organic synthesis
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene carboxylateCyclohexene ringLimited biological data available

Comparison with Similar Compounds

Structural Analogues with Carboxamide Substituents

Several analogues replace the carboxylic acid group with carboxamide functionalities, altering solubility and reactivity:

  • (1S,2S,3R)-N,N-Diisopropyl-2-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxamide (): Key Differences: Diisopropylamide substituent instead of carboxylic acid. Synthesis: Asymmetric radical cyclopropanation using (S,R)-L1 ligand yields 70% product with 91% ee and 10:1 dr . Applications: Potential as a chiral ligand or intermediate for bioactive molecules.
  • (1S,2S,3R)-2-([1,1'-Biphenyl]-4-yl)-N,N-diethyl-3-(tetramethyl-dioxaborolan-2-yl)cyclopropane-1-carboxamide ():
    • Key Differences : Biphenyl group and diethylamide substituent.
    • Performance : Higher steric bulk improves diastereoselectivity (>20:1 dr) but reduces ee (72%) compared to diisopropyl derivatives .

Analogues with Alternative Aromatic Systems

  • (1S,2S,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-N,N-diethyl-3-(tetramethyl-dioxaborolan-2-yl)cyclopropane-1-carboxamide ():
    • Key Differences : Benzodioxole ring enhances electron-rich character.
    • Synthesis : 91% ee and 10:1 dr using (R,S)-L1 ligand .
    • Applications : Suited for targets requiring π-π interactions in drug design.

Carboxylic Acid Derivatives with Varied Substituents

  • rel-(1R,2S)-2-(Naphthalen-2-yl)cyclopropane-1-carboxylic Acid ():

    • Key Differences : Naphthyl group instead of boronate ester; lacks boron for cross-coupling.
    • Properties : Lower molecular weight (212.24 g/mol) and distinct solubility profile .
  • rel-(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic Acid ():

    • Key Differences : Dichlorophenyl group introduces electronegativity and lipophilicity.
    • Hazards : Higher toxicity (H315, H319, H335 warnings) due to chlorine substituents .
  • (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic Acid ():

    • Key Differences : Ortho-chlorophenyl group affects steric hindrance and metabolic stability.
    • Applications : Intermediate in agrochemicals or pharmaceuticals .

Comparative Data Table

Compound Name Molecular Formula Key Substituents ee (%) dr Yield (%) Applications
Rel-(1S,2R)-2-(Tetramethyl-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid C₁₀H₁₅BO₄ Carboxylic acid, boronate ester N/A N/A N/A Cross-coupling, drug discovery
(1S,2S,3R)-N,N-Diisopropyl-2-phenyl-cyclopropane-1-carboxamide () C₂₀H₂₈BNO₃ Diisopropylamide, phenyl 91 10:1 70 Chiral ligands, intermediates
(1S,2S,3R)-2-Biphenyl-4-yl-cyclopropane-1-carboxamide () C₂₄H₂₈BNO₃ Diethylamide, biphenyl 72 >20:1 94 High-throughput screening
rel-(1R,2S)-2-(Naphthalen-2-yl)cyclopropane-1-carboxylic acid () C₁₄H₁₂O₂ Naphthyl, carboxylic acid N/A N/A N/A Material science, fluorescence probes
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid () C₁₀H₈Cl₂O₂ 2-Chlorophenyl, carboxylic acid N/A N/A N/A Agrochemical intermediates

Preparation Methods

Cyclopropane Ring Construction

The cyclopropane ring is typically synthesized via:

Introduction of the Boronate Ester Group

The boronate ester is introduced by:

Detailed Preparation Methods

Synthesis via Borylation of Halocyclopropane Precursors

One well-documented approach involves:

  • Starting Material : (1S,2R)-2-bromocyclopropane-1-carboxylic acid or its esters.
  • Reagents : Pinacolborane or bis(pinacolato)diboron as boron sources.
  • Catalysts : Palladium or rhodium catalysts facilitate the borylation.
  • Solvents : Commonly dichloromethane or tetrahydrofuran (THF).
  • Conditions : Mild temperatures (room temperature to 60 °C), inert atmosphere (argon or nitrogen).
  • Outcome : Formation of the pinacol boronate ester on the cyclopropane ring with retention of stereochemistry.

This method is supported by literature describing the reaction of halocyclopropane carboxylic acid derivatives with pinacol and trimethylamine in dichloromethane, followed by purification steps.

Rhodium-Catalyzed Ring-Opening Cyclization of Allenes

An alternative synthetic route involves:

Esterification and Hydrolysis Steps

  • The carboxylic acid group can be protected as esters (e.g., ethyl or methyl esters) during synthesis to facilitate purification and reaction control.
  • Final hydrolysis of esters yields the free carboxylic acid.

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent Temperature Notes
Halocyclopropane formation Simmons–Smith reagent, diazo compounds DCM, ether 0–25 °C Control stereochemistry
Borylation Pinacolborane, Pd or Rh catalyst DCM, THF RT to 60 °C Inert atmosphere, base (e.g., NEt3)
Esterification Ethanol, acid catalyst Reflux 70–80 °C Protects carboxylic acid during steps
Hydrolysis Aqueous acid/base Water/organic mix RT to reflux Regenerates free acid

Purification and Characterization

  • Purification : Column chromatography or recrystallization is used to isolate the pure compound.
  • Characterization : NMR (1H, 13C, 11B), IR spectroscopy, and mass spectrometry confirm structure and purity.
  • Purity : Typically >95% for research-grade material.

Research Findings and Comparative Analysis

  • The stereochemistry of the cyclopropane ring is crucial for the compound’s reactivity and biological interactions.
  • The pinacol boronate ester stabilizes the boron center and enhances its participation in cross-coupling reactions.
  • Compared to other boronate esters lacking the cyclopropane ring, this compound offers unique steric and electronic properties useful in complex molecule synthesis.
  • Industrial synthesis may employ continuous flow reactors for scale-up, improving yield and reproducibility.

Summary Table of Key Preparation Methods

Method Starting Materials Catalysts/Reagents Advantages Limitations
Halocyclopropane borylation (1S,2R)-2-bromocyclopropane-1-carboxylic acid Pd or Rh catalyst, pinacolborane High stereoselectivity, well-established Requires halogenated intermediates
Rhodium-catalyzed ring-opening Allenes Rhodium catalyst High enantioselectivity, functional group tolerance More complex catalyst system
Esterification/hydrolysis Carboxylic acid derivatives Acid/base Protects functional groups during synthesis Additional steps required

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